molecular formula C14H10F3NO B12587741 N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide CAS No. 877134-48-0

N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide

Cat. No.: B12587741
CAS No.: 877134-48-0
M. Wt: 265.23 g/mol
InChI Key: GJDJLHQWKWHPRV-UHFFFAOYSA-N
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Description

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine with formic acid or formic acid derivatives under controlled conditions. One common method includes the use of pyridine as a base and dichloromethane as a solvent, with the reaction carried out at temperatures ranging from 0°C to room temperature over a period of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is unique due to its specific combination of a trifluoromethyl group with a biphenyl and formamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

877134-48-0

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

N-[4-[4-(trifluoromethyl)phenyl]phenyl]formamide

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-19/h1-9H,(H,18,19)

InChI Key

GJDJLHQWKWHPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC=O)C(F)(F)F

Origin of Product

United States

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